N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide
Description
Structure
3D Structure
Properties
CAS No. |
820210-83-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-4-6-14-12(9-10-18-11-19)13-5-2-3-7-15(13)21-17(14)16/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
InChI Key |
ODYUCOMDCDHPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCNC=O |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2,2'-Dihydroxybenzophenone Derivatives
The xanthene scaffold is typically synthesized via cyclodehydration of substituted 2,2'-dihydroxybenzophenones. For 4-methoxy substitution, 2-hydroxy-4-methoxybenzophenone undergoes intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C), yielding 4-methoxy-9H-xanthen-9-one.
Key Steps :
Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)
Recent advancements utilize CAN for oxidative coupling. For example, (2-hydroxyphenyl)(1,4-dimethoxynaphthalen-2-yl)methanone treated with CAN in acetonitrile forms the xanthene core via radical-mediated cyclization.
Conditions :
Functionalization of the Xanthene Core
Chloromethylation at the 9-Position
4-Methoxy-9H-xanthen-9-one is chloromethylated using paraformaldehyde and HCl gas in acetic acid, yielding 4-methoxy-9-(chloromethyl)-9H-xanthene.
Reaction :
$$ \text{Xanthen-9-one} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{9-(Chloromethyl)xanthene} + \text{H}2\text{O} $$
Yield : ~70–80%.
Nucleophilic Substitution with Ethylenediamine
The chloromethyl intermediate reacts with ethylenediamine in DMF at 60°C to form N-[2-(4-methoxy-9H-xanthen-9-YL)ethyl]amine.
Conditions :
Formylation of the Amine Intermediate
Direct Formylation Using Formic Acid
The primary amine undergoes formylation with formic acid under reflux to yield the target formamide.
Reaction :
$$ \text{R-NH}2 + \text{HCOOH} \rightarrow \text{R-NHCHO} + \text{H}2\text{O} $$
Conditions :
Catalytic Carbonylation with CO
A one-pot method employs sodium methoxide and CO under pressure (1.5 MPa) for formamide synthesis, adapted from N-ethylformamide production.
Procedure :
Alternative Routes
Reductive Amination of Xanthenone
4-Methoxy-9H-xanthen-9-one is converted to its ketone derivative, which undergoes reductive amination with ethylenediamine and NaBH₃CN.
Steps :
Photoredox-Mediated Coupling
A novel approach uses photoredox catalysis to attach the ethylformamide side chain. 4-Methoxyxanthene is functionalized via a nitrobenzyl (NB) photolabile group, which is cleaved under UV light to generate reactive intermediates.
Conditions :
Comparison of Methods
| Method | Key Step | Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclodehydration + Formylation | Benzophenone cyclization | 70% | High | Moderate |
| CAN Oxidative Cyclization | Radical-mediated coupling | 58% | Moderate | High |
| Catalytic Carbonylation | CO insertion | 95% | High | Low |
| Photoredox Coupling | UV cleavage | 60% | Low | High |
Challenges and Optimization Strategies
- Purification : Column chromatography is often required due to byproducts from incomplete formylation.
- Side Reactions : Over-oxidation during CAN-mediated cyclization reduces yields; adding radical scavengers (e.g., BHT) improves efficiency.
- Catalyst Cost : Palladium catalysts in carbonylation are expensive; copper nanoparticle alternatives reduce costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted xanthene compounds. These products can be further utilized in various applications, enhancing the versatility of this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Xanthone derivatives, including N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide, have been investigated for their ability to stabilize G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes. Research indicates that compounds targeting G4 DNA can lead to selective cytotoxicity in cancer cells. For instance, studies have shown that certain xanthone derivatives exhibit significant binding affinity to G4 DNA over double-stranded DNA, leading to enhanced anticancer activities through mechanisms such as induction of apoptosis and inhibition of cell proliferation .
Mechanism of Action
The mechanism involves the end-stacking mode of binding to G4 DNA, which results in conformational changes that favor the stabilization of these structures. This stabilization is crucial for the selective targeting of cancer cells while sparing normal cells .
Antimicrobial Activity
Inhibition of Fungal and Bacterial Growth
this compound has demonstrated promising antimicrobial properties. In vitro studies have shown that xanthone derivatives can inhibit the growth of various bacterial strains and fungal pathogens. For example, compounds derived from xanthone structures have been effective against Candida albicans, inhibiting both germ tube formation and biofilm development—key virulence factors for this pathogen .
Diversity-Oriented Synthesis
The synthesis of diverse xanthone derivatives allows for the exploration of structure-activity relationships (SAR). By modifying substituents on the xanthone core, researchers can enhance antimicrobial efficacy and broaden the spectrum of activity against resistant strains .
Photophysical Studies
Light Absorption Properties
this compound also serves as a polymerizable light absorber for ultraviolet (UV) and high-energy visible light. This property is crucial in applications such as phototherapy and photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths to induce therapeutic effects .
Case Study 1: Anticancer Activity
A study on a series of xanthone derivatives, including this compound, revealed their selective cytotoxic effects on cancer cell lines. The compounds were evaluated for their ability to induce apoptosis in human cancer cells via G4 stabilization. Results indicated that certain derivatives significantly reduced cell viability compared to controls, highlighting their potential as anticancer agents.
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal activity, this compound was tested against clinical strains of Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) that demonstrated its effectiveness in preventing fungal growth, supporting its use in developing new antifungal therapies.
Mechanism of Action
The mechanism by which N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The xanthene core distinguishes the target compound from analogs with heteroatom substitutions or alternative backbones:
Key Insights :
- Simpler formamides (e.g., ) lack the rigid xanthene backbone, resulting in lower melting points and altered solubility profiles.
Functional Group Analysis
Substituent positioning and electronic effects critically influence reactivity and interactions:
- Methoxy Groups: The 4-methoxy group in the target compound donates electron density to the xanthene core, stabilizing excited states (relevant for fluorescence). In contrast, 2,7-dimethoxy-thioxanthenone shows altered electronic distribution due to para-substitution. Bromopropoxy substituents in related xanthenones (e.g., 2-(3-bromopropoxy)-9H-xanthen-9-one ) introduce reactive sites for nucleophilic substitution, unlike the non-labile methoxy group in the target compound.
Formamide Moieties :
- The formamide group in the target compound participates in hydrogen bonding, akin to formoterol-related compounds (e.g., ). However, in formoterol derivatives (e.g., Compound D ), the formamide is part of a β-agonist pharmacophore, whereas the target’s formamide is directly linked to an ethyl-xanthene system.
Physicochemical and Chromatographic Properties
Data from formamide-containing pharmaceuticals highlight structural influences on behavior:
Biological Activity
N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide is a xanthone derivative that has garnered attention for its potential biological activities, particularly in cancer research and as a G-quadruplex binder. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves the reaction of 4-methoxy-9H-xanthene with an appropriate ethylamine derivative under controlled conditions. The reaction typically requires solvents such as dichloromethane and catalysts to enhance yield and purity.
The biological activity of this compound is primarily linked to its ability to interact with nucleic acids, particularly G-quadruplex (G4) structures, which are known to play crucial roles in gene regulation and cancer cell proliferation. The mechanism involves:
- Binding to G4 DNA: The compound stabilizes G4 structures, which can inhibit the expression of oncogenes.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
-
In Vitro Studies:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values:
- A-549: 0.05 μmol/mL
- MCF7: 0.06 μmol/mL
- HCT116: 0.07 μmol/mL
These values indicate significant potency compared to standard chemotherapeutics like doxorubicin.
-
Mechanistic Insights:
- The compound's interaction with G4 DNA was confirmed through fluorescence spectroscopy, showing increased binding affinity and stability of the G4 structure upon treatment with the compound.
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (μmol/mL) | Mechanism of Action |
|---|---|---|
| A-549 | 0.05 | G4 DNA stabilization, ROS induction |
| MCF7 | 0.06 | G4 DNA stabilization, apoptosis |
| HCT116 | 0.07 | G4 DNA stabilization, cytotoxicity |
Case Studies
-
Study on G4 Stabilization:
A recent study demonstrated that this compound binds selectively to G4 structures associated with the c-MYC oncogene. The binding was quantified using UV-vis spectroscopy, revealing a significant hypochromic effect indicative of strong interaction. -
Antioxidant Activity:
In addition to its anticancer properties, this compound exhibited antioxidant activity by scavenging DPPH radicals, which contributes to its potential as a therapeutic agent in oxidative stress-related diseases.
Q & A
Q. Table 1. Comparative HPLC Parameters for Impurity Profiling
| Impurity Type | Relative Retention Time (RRT) | Relative Response Factor (RF) | Reference |
|---|---|---|---|
| Primary Degradation | 0.7–1.3 | 1.00 | |
| Isomerization Byproduct | 1.8–2.2 | 1.00–1.24 |
Q. Table 2. Crystallographic Data for Xanthene Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å | |
| Mean C–C Bond Length | 1.39 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
